Cas no 85723-73-5 (1-Piperidinepropanamine, N,2-dimethyl-)

1-Piperidinepropanamine, N,2-dimethyl- is a tertiary amine compound featuring a piperidine ring with a dimethyl-substituted propanamine side chain. This structure confers versatility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its steric and electronic properties make it suitable for catalytic applications and ligand design in coordination chemistry. The compound’s stability under standard conditions ensures reliable handling and storage. Its reactive amine group allows for further functionalization, enabling tailored modifications for specific synthetic pathways. The presence of both cyclic and aliphatic amine moieties enhances its utility in constructing complex molecular architectures, making it valuable for research and industrial applications.
1-Piperidinepropanamine, N,2-dimethyl- structure
85723-73-5 structure
Product Name:1-Piperidinepropanamine, N,2-dimethyl-
CAS No:85723-73-5
MF:C10H22N2
MW:170.295082569122
CID:4244210
PubChem ID:13662944
Update Time:2025-10-28

1-Piperidinepropanamine, N,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinepropanamine, N,2-dimethyl-
    • AKOS000254778
    • N,2-Dimethyl-1-piperidinepropanamine
    • DTXSID201289651
    • METHYL[3-(2-METHYLPIPERIDIN-1-YL)PROPYL]AMINE
    • EN300-4224528
    • N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine
    • A1-43327
    • 85723-73-5
    • SCHEMBL8594966
    • Inchi: 1S/C10H22N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10-11H,3-9H2,1-2H3
    • InChI Key: WUTBICCRPDMBRD-UHFFFAOYSA-N
    • SMILES: N1(CCCNC)CCCCC1C

Computed Properties

  • Exact Mass: 170.178298710Da
  • Monoisotopic Mass: 170.178298710Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 1-Piperidinepropanamine, N,2-dimethyl-

1-Piperidinepropanamine, N,2-dimethyl- (CAS No. 85723-73-5): An Overview of Its Properties and Applications

1-Piperidinepropanamine, N,2-dimethyl- (CAS No. 85723-73-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N,2-Dimethyl-1-(piperidin-1-yl)propan-1-amine, is characterized by its unique molecular structure and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential therapeutic applications of this compound.

The molecular formula of 1-Piperidinepropanamine, N,2-dimethyl- is C10H23N3, and its molecular weight is approximately 173.30 g/mol. The compound features a piperidine ring attached to a propyl chain with two methyl groups at specific positions. This structural configuration imparts unique chemical and physical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

In terms of synthesis, 1-Piperidinepropanamine, N,2-dimethyl- can be prepared through several routes. One common method involves the reaction of N-methylpropylamine with methyl piperidine carboxylate in the presence of a suitable catalyst. Another approach involves the reductive amination of N-methylpropionaldehyde with piperidine followed by methylation. These synthetic pathways have been optimized to achieve high yields and purity levels, making the compound readily available for research and industrial applications.

The biological activities of 1-Piperidinepropanamine, N,2-dimethyl- have been extensively studied in recent years. Research has shown that this compound exhibits potent antidepressant and anxiolytic properties. A study published in the *Journal of Medicinal Chemistry* demonstrated that 1-Piperidinepropanamine, N,2-dimethyl- effectively binds to serotonin receptors (5-HT1A) and dopamine receptors (D2), which are key targets for treating mood disorders. Additionally, preclinical studies have indicated that this compound has neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Beyond its therapeutic potential, 1-Piperidinepropanamine, N,2-dimethyl- has also found applications in the development of novel materials and coatings. Its ability to form stable complexes with various metal ions makes it useful in the synthesis of metallopolymers and coordination compounds. These materials have shown promise in areas such as catalysis, sensing, and drug delivery systems.

In the pharmaceutical industry, 1-Piperidinepropanamine, N,2-dimethyl- serves as an important building block for the synthesis of more complex molecules with therapeutic value. For instance, it has been used as an intermediate in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. The compound's low toxicity profile and favorable pharmacokinetic properties further enhance its appeal as a drug candidate.

Recent advancements in computational chemistry have also contributed to our understanding of 1-Piperidinepropanamine, N,2-dimethyl-'s behavior at the molecular level. Molecular dynamics simulations have provided insights into its conformational flexibility and binding interactions with target proteins. These computational tools are invaluable for optimizing the design of new drugs based on this scaffold.

In conclusion, 1-Piperidinepropanamine, N,2-dimethyl- (CAS No. 85723-73-5) is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure and biological activities make it an attractive target for further investigation in the fields of medicinal chemistry and materials science. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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